6-Benzoylheteratisine
Descripción
6-Benzoylheteratisine is a diterpenoid alkaloid isolated from Aconitum species, notably A. heterophyllum. It is characterized by a benzoyl group at the C-6 position of the heteratisine backbone (Fig. 1). This structural feature is critical for its pharmacological activity, particularly its interaction with voltage-gated Na⁺ channels .
Propiedades
IUPAC Name |
[(1R,2R,3S,6S,9S,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37NO6/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(33,20(18)26(32)35-17)21(24(29)30)22(23(27)29)36-25(31)16-8-6-5-7-9-16/h5-9,17-24,33H,4,10-15H2,1-3H3/t17-,18+,19-,20+,21-,22+,23+,24+,27-,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVZJDDPRFFKTQ-UHDSVDSASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@H]([C@H]31)[C@]5(CC[C@H]6C[C@@H]4[C@@H]5C(=O)O6)O)OC(=O)C7=CC=CC=C7)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098679 | |
| Record name | (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99759-48-5 | |
| Record name | (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99759-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,6S,6aS,7R,7aS,10S,12aS,13R,13aR,14S,15R)-14-(Benzoyloxy)-1-ethyltetradecahydro-12a-hydroxy-6-methoxy-3-methyl-8H-13,3,6a-ethanylylidene-7,10-methanooxepino[3,4-i]-1-benzazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the bridge ring structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the core benzazocin structure, followed by the addition of the ethanylylidene and methanooxepino groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are essential to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
The compound 6-Benzoylheteratisine has garnered attention in recent scientific research due to its potential applications in pharmacology and neuropharmacology. This article will explore its applications, supported by data tables and documented case studies, while ensuring a comprehensive overview based on verified sources.
Neuropharmacological Effects
Recent studies have highlighted the neuropharmacological properties of this compound. In a rat model, it was found to enhance hippocampal excitability, suggesting its potential role in treating conditions such as epilepsy and cognitive impairments .
Analgesic Properties
This compound has also been investigated for its analgesic effects. Research has shown that it may modulate pain pathways, providing insights into its use as a pain management agent. The compound's action on specific receptors involved in pain perception indicates a promising avenue for further exploration in pain relief therapies.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays revealed cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer drugs. Further research is needed to elucidate the mechanisms underlying these effects and to assess its efficacy in vivo.
Data Table: Summary of Applications
| Application Area | Findings | References |
|---|---|---|
| Neuropharmacology | Enhances hippocampal excitability | |
| Analgesic Properties | Modulates pain pathways | |
| Antitumor Activity | Cytotoxic effects on cancer cell lines |
Case Study 1: Neuropharmacological Impact
In a controlled study involving rats, researchers administered varying doses of this compound and measured hippocampal activity through electrophysiological recordings. The results indicated a dose-dependent increase in neuronal excitability, suggesting that this compound could be beneficial in enhancing cognitive functions or treating neurodegenerative diseases.
Case Study 2: Pain Management
A separate study focused on the analgesic properties of this compound by evaluating its effects on pain response in animal models subjected to nociceptive stimuli. The findings demonstrated significant reductions in pain behaviors, supporting the hypothesis that this compound could serve as an effective analgesic agent.
Case Study 3: Anticancer Potential
A laboratory study assessed the cytotoxicity of this compound against several human cancer cell lines, including breast and lung cancers. The compound exhibited substantial growth inhibition in these cells, prompting further investigation into its mechanisms of action and potential clinical applications.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity, either by inhibiting or activating them. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .
Actividad Biológica
6-Benzoylheteratisine, a member of the diterpenoid alkaloids (DAs) derived from the Aconitum plant species, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antitumor, neuroprotective, and anti-inflammatory effects, supported by relevant data tables and case studies.
This compound is characterized by its structure as a C20-diterpenoid alkaloid. Its chemical formula is , and it exhibits a crystalline form. The compound is known for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other known agents:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 3.14 | |
| Etoposide | A549 (Lung) | 2.36 | |
| Hydroxycamptothecin | Caco-2 (Colon) | 15.5 | |
| Adriamycin | MCF-7 (Breast) | 1.736 |
These findings indicate that this compound exhibits comparable cytotoxicity to established chemotherapeutic agents, suggesting its potential as an anticancer drug.
Neuroprotective Effects
This compound has been shown to possess neuroprotective properties, particularly through its action on sodium channels. It can antagonize tetrodotoxin-induced neurotoxicity and inhibit sodium channel activity, which is crucial for maintaining neuronal health. This mechanism may contribute to its analgesic effects observed in various models .
Anti-inflammatory Activity
The compound also demonstrates significant anti-inflammatory effects by modulating cytokine production. In vitro studies indicate that it can reduce levels of interleukin-6 (IL-6) in activated macrophages, with IC50 values ranging from 18.87 to 29.60 μg/mL . This suggests that this compound may be beneficial in treating inflammatory conditions.
Case Studies
- Analgesic Activity : In a mouse hot-plate test, this compound exhibited notable analgesic effects with minimal toxicity, indicating its potential for pain management .
- Cell Cycle Arrest : Research has shown that this compound can induce cell cycle arrest in cancer cells at the G2/M phase, thereby inhibiting proliferation and promoting apoptosis through the Bax/Bcl-2/caspase-3 signaling pathway .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Alkaloids
Structural Analogues in the Aconitum Family
Table 1: Key Structural and Functional Differences
Key Observations :
- Positional Effects : The benzoyl group at C-6 (this compound) confers Na⁺ channel antagonism, whereas C-14 substitution (14-Benzoyltalatisamine) enhances K⁺ channel selectivity .
- Toxicity Profile : Lappaconitine and its metabolite N-deacetyllappaconitine (DLA) exhibit superior safety profiles compared to this compound, making them clinically preferred for arrhythmia .
Functional Analogues: Na⁺ Channel Modulators
Table 2: Comparative Efficacy in Neuronal and Cardiac Models
Mechanistic Insights :
- This compound shares Na⁺ channel-blocking activity with TTX but is less potent.
- Guanfu Base A, another Aconitum alkaloid, shows broader ion channel modulation (Na⁺ and K⁺) and is advancing in clinical trials due to fewer side effects .
Pharmacokinetic and Drug-Likeness Comparison
Table 3: ADMET Properties
| Compound | Lipinski Rule | Ghose Filter | BBB Penetration | GI Absorption | Reference |
|---|---|---|---|---|---|
| This compound | Yes | No | No | Moderate | |
| Heterophylloidine | Yes | Yes | No | High | |
| Isoatisine | Yes | Yes | Yes | High |
Critical Analysis :
- This compound’s failure to comply with Ghose filters and lack of BBB penetration limit its systemic applicability compared to Isoatisine, which fulfills all criteria .
Q & A
Q. What protocols ensure reproducibility in electrophysiological assays measuring this compound’s effects on Na⁺ currents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
